molecular formula C18H14N2O B2449428 2-[(1-Naphthyloxy)methyl]-1h-benzimidazole CAS No. 56186-98-2

2-[(1-Naphthyloxy)methyl]-1h-benzimidazole

Cat. No.: B2449428
CAS No.: 56186-98-2
M. Wt: 274.323
InChI Key: LLGDTPDWTJFLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Naphthyloxy)methyl]-1h-benzimidazole is an organic compound with the molecular formula C18H14N2O It is a derivative of benzimidazole, featuring a naphthyloxy group attached to the benzimidazole core

Scientific Research Applications

2-[(1-Naphthyloxy)methyl]-1h-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. For example, some benzimidazole-based drugs work by binding to the protein tubulin, inhibiting microtubule formation and disrupting cell division .

Safety and Hazards

As with any chemical compound, handling “2-[(1-Naphthyloxy)methyl]-1h-benzimidazole” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Naphthyloxy)methyl]-1h-benzimidazole typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-chloro-3-(1-naphthyloxy)-2-propanol. This intermediate is then reacted with o-phenylenediamine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Naphthyloxy)methyl]-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The naphthyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Naphthyloxy)methyl]oxirane
  • 2-[(2-Naphthyloxy)methyl]oxirane
  • 1-Methyl-3-phenyl-2,5-pyrrolidinedione

Uniqueness

2-[(1-Naphthyloxy)methyl]-1h-benzimidazole is unique due to its specific structural features, such as the benzimidazole core and the naphthyloxy group.

Properties

IUPAC Name

2-(naphthalen-1-yloxymethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-2-8-14-13(6-1)7-5-11-17(14)21-12-18-19-15-9-3-4-10-16(15)20-18/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGDTPDWTJFLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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